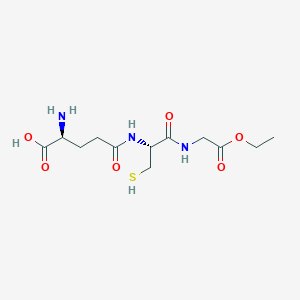

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester

説明

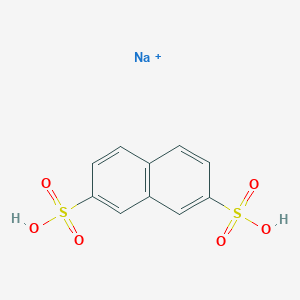

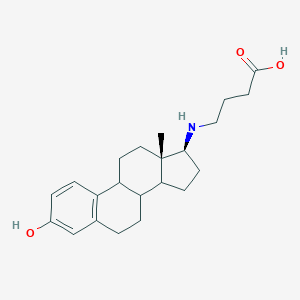

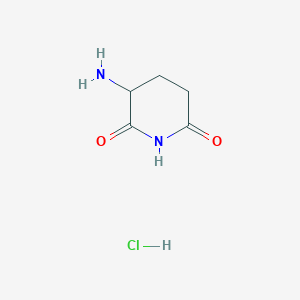

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is a derivative of glutathione, a tripeptide consisting of glutamate, cysteine, and glycine. This compound is characterized by the esterification of the carboxyl group of the glycine residue, which enhances its transport into cells compared to glutathione itself .

Synthesis Analysis

The synthesis of this glutathione analogue involves the replacement of the gamma-glutamylic CH2CO-NH fragment with an urethane O-CO-NH linkage. This modification has been achieved efficiently and the compound has been fully characterized using 1H- and 13C-NMR, as well as FAB-MS . The synthesis process has been optimized to yield a product free of sulfate, GSH, and glutathione diester, resulting in a nontoxic compound suitable for administration in biological systems .

Molecular Structure Analysis

The molecular structure of the glutathione analogue has been elucidated through nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the atomic environment and the chemical shifts of the molecule's protons and carbons. The use of FAB-MS (Fast Atom Bombardment Mass Spectrometry) has also contributed to the confirmation of the molecular weight and structure of the compound .

Chemical Reactions Analysis

The glutathione analogue has been tested for its ability to inhibit gamma-glutamyl-transferase activity and was found to be a non-competitive inhibitor of the enzyme from hog kidney . This suggests that the compound can interact with the enzyme without competing with the substrate, potentially affecting the enzyme's activity through an allosteric site or by stabilizing an inactive form of the enzyme.

Physical and Chemical Properties Analysis

The physical and chemical properties of the glutathione analogue include its ability to be transported into human lymphoid cells and fibroblasts more effectively than glutathione itself. Once inside the cells, it is hydrolyzed to increase cellular levels of glutathione, which can exceed normal levels and provide protection against irradiation . Additionally, the presence of glycine in the medium can enhance the uptake of the glutathione analogue into rat hepatocytes, further increasing intracellular glutathione levels . The high-performance liquid chromatographic analysis has been used to monitor the progress of the synthesis and to ensure the purity of the product .

科学的研究の応用

Antioxidant Function

- Summary of Application : GSH has potent antioxidant activity and is involved in numerous basic biological processes. It has been used for interventions in various degenerative diseases .

- Methods of Application : Oral delivery of GSH remains challenging due to the physicochemical barriers in the gastrointestinal (GI) tract. Several approaches have been explored to improve delivery, such as co-administration with penetration enhancers and enzymatic inhibitors, or encapsulation into nanoparticles, microemulsions, and liposomes .

- Results or Outcomes : Although appropriate formulations with clinical therapeutic effects remain to be developed, this system may be beneficial for the design and development of an oral formulation of GSH in the future .

Cell Defense Against Metabolic, Oxidative and Metal Stresses

- Summary of Application : The glutathione system plays a pleiotropic role in cell defense against metabolic, oxidative and metal stresses .

- Methods of Application : GSH directly scavenges diverse reactive oxygen species (ROS), such as singlet oxygen, superoxide anion, hydrogen peroxide, hydroxyl radical, nitric oxide and carbon radicals. It also serves as a cofactor for various enzymes, such as glutaredoxins (Grxs), glutathione peroxidases (Gpxs), glutathione reductase (GR) and glutathione-S-transferases (GSTs), which play crucial roles in cell detoxication .

- Results or Outcomes : This system acts in redox homeostasis, detoxification and iron metabolism in most living organisms .

Biotechnological Production

- Summary of Application : GSH is usually obtained by fermentation and shows a variety of applications by the pharmaceutical and food industry .

- Methods of Application : The production of GSH during fermentation is crucial. This process involves the use of Saccharomyces cerevisiae and the control of osmotic and pressure conditions, magnetic field (MF) application, and fed-batch process .

- Results or Outcomes : Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have shown potential for increasing glutathione production .

Synthesis of Cysteinyl Leukotrienes

- Summary of Application : Glutathione conjugation reactions could also be utilized to build the bioactive compounds observed in the process of synthesizing cysteinyl leukotrienes (CysLT) such as LTC4, LTD4, and LTE4 .

- Methods of Application : The synthesis of cysteinyl leukotrienes involves the conjugation of GSH with other compounds .

- Results or Outcomes : The result of this process is the production of bioactive compounds like LTC4, LTD4, and LTE4 .

Detoxification

- Summary of Application : GSH has a role in detoxification. It can combine with a number of toxic chemicals to play a role in detoxification .

- Methods of Application : GSH combines with toxic chemicals in the body to form less harmful substances that can be excreted .

- Results or Outcomes : The result is a reduction in the toxicity of certain chemicals in the body .

Intercellular Messaging

- Summary of Application : The identification of γ-glutamyl peptides, such as glutathione, as allosteric modulators of calcium-sensing receptors (CaSRs) could provide insights into the significance of the preservation of γ-glutamyl peptides .

- Methods of Application : GGT could generate a new class of intercellular messaging molecules in response to extracellular microenvironments .

- Results or Outcomes : It is conceivable that GGT could generate a new class of intercellular messaging molecules in response to extracellular microenvironments .

将来の方向性

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 . Increasing glutathione levels may prevent and subdue these diseases . The life value of glutathione makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922674 | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester | |

CAS RN |

92614-59-0, 118421-50-4 | |

| Record name | Glutathione monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)